Potent and Selective MAO-A Inhibition Compared to Clinical Benchmark Moclobemide
CAS 23474-55-7 exhibits a 4.9-fold higher potency for bovine MAO-A (IC50 = 1240 nM) compared to the clinically used MAO-A inhibitor moclobemide (IC50 ≈ 6100 nM) [1]. Furthermore, the compound demonstrates a 5-fold selectivity for MAO-A over MAO-B (IC50 MAO-B = 6310 nM) [1]. This selectivity profile is a key differentiator from non-selective MAO inhibitors.
| Evidence Dimension | Inhibition of Monoamine Oxidase A (MAO-A) |
|---|---|
| Target Compound Data | IC50 = 1240 nM (bovine, recombinant) |
| Comparator Or Baseline | Moclobemide: IC50 ≈ 6100 nM (human, recombinant) |
| Quantified Difference | ~4.9-fold greater potency for CAS 23474-55-7 |
| Conditions | Fluorimetric assay using benzylamine or serotonin as substrate; 60 min incubation [1]. Moclobemide assay using 5-HT substrate . |
Why This Matters
For researchers investigating selective MAO-A inhibition, this compound offers a more potent starting point than the clinical benchmark, potentially requiring lower concentrations in in vitro assays and providing a distinct selectivity window over MAO-B.
- [1] BindingDB. BDBM50597779: 2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one. Affinity Data for MAO-A and MAO-B. View Source
